1-Bromo-3-(chloromethyl)naphthalene
Description
Molecular Architecture and Crystallographic Analysis
The molecular formula of 1-bromo-3-(chloromethyl)naphthalene is C₁₁H₈BrCl , with a molar mass of 255.54 g/mol . The naphthalene scaffold consists of two fused benzene rings, with bromine occupying position 1 and a chloromethyl (-CH₂Cl) group at position 3. This substitution pattern creates electronic asymmetry, influencing intermolecular interactions and crystal packing.
Crystallographic Insights
X-ray diffraction studies of analogous 1,8-di(bromomethyl)naphthalene derivatives reveal that halogen substituents induce planar geometry in the naphthalene system, with bond lengths and angles consistent with aromatic systems bearing electron-withdrawing groups . While direct crystallographic data for this compound remains limited, computational models predict a similar planar arrangement, stabilized by π-π stacking and halogen-halogen interactions. The chloromethyl group introduces a rotatable bond (count = 1), enabling conformational flexibility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈BrCl | |
| Molecular Weight | 255.54 g/mol | |
| SMILES Notation | C1=CC=C2C(=C1)C=C(C=C2Br)CCl | |
| Rotatable Bond Count | 1 |
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASKBNBZDGJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of 1-bromo-3-(chloromethyl)naphthalene with structurally related halogenated naphthalenes:
Key Observations :
- Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the nitro group in 1-bromo-3-(nitromethyl)naphthalene directs electrophilic attacks to meta positions .
- Solubility: 1-Bromonaphthalene’s miscibility with non-polar solvents contrasts with the polar chloromethyl derivative, which likely has reduced solubility in hydrocarbons .
- Synthetic Utility : 3-Bromo-1-chloronaphthalene’s dual halogenation enables sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group in the target compound offers a handle for further functionalization .
Q & A
Q. What are the recommended synthetic routes for 1-bromo-3-(chloromethyl)naphthalene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of 3-(chloromethyl)naphthalene derivatives using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key parameters include solvent choice (e.g., CCl₄ for radical stability), temperature control (0–25°C), and stoichiometric ratios. For example, similar brominated naphthalenes (e.g., 1-bromo-2-methylnaphthalene) are synthesized via Friedel-Crafts alkylation followed by bromination, with yields dependent on reaction time and catalyst loading . Purity (>95%) can be achieved via column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Combine 1H/13C NMR spectroscopy (e.g., in CDCl₃) to confirm substitution patterns and absence of byproducts. For instance, analogous compounds like 1-bromo-2-methoxynaphthalene show distinct aromatic proton splitting (δ 7.2–8.5 ppm) and methylene chlorine coupling (δ ~4.5 ppm) . Elemental analysis (C, H, Br, Cl) and mass spectrometry (EI-MS) should align with the molecular formula (C₁₁H₈BrCl, MW 255.54) . Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization in ethanol or dichloromethane .
Q. What are the key physicochemical properties influencing its stability and handling?
- Methodological Answer : Thermodynamic data for bromonaphthalene derivatives (e.g., ΔfusH, ΔvapH) suggest that this compound is sensitive to light and heat due to labile C–Br and C–Cl bonds. Store at 0–6°C under inert gas (Ar/N₂) to prevent decomposition . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds, while UV-Vis spectroscopy monitors photostability in solution .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated analogs) be applied to study reaction mechanisms involving this compound?
- Methodological Answer : Synthesize deuterated derivatives (e.g., 1-bromo-3-(chloromethyl-d₂)naphthalene) via H/D exchange using D₂O and Pd/C catalysts or direct deuteration of precursors. These analogs enable tracking of reaction pathways (e.g., SN2 vs. radical mechanisms) via LC-MS/MS or NMR isotope effects . For example, deuterated methyl groups in similar naphthalenes (e.g., 1-bromo-3-(methyl-d₃)naphthalene) have been used to study kinetic isotope effects in cross-coupling reactions .
Q. What experimental strategies resolve contradictions in toxicity data for halogenated naphthalenes?
- Step 1 : Systematically review peer-reviewed studies (PubMed, TOXCENTER) using inclusion criteria (e.g., exposure routes: inhalation, oral; endpoints: hepatic/renal effects).
- Step 2 : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent models) data to identify species-specific metabolic differences (e.g., cytochrome P450 activation).
- Step 3 : Use computational modeling (QSAR) to predict toxicity thresholds and validate with dose-response experiments .
Q. How can environmental fate studies be designed to assess its degradation pathways?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to identify degradation products (e.g., chlorinated dihydroxy-naphthalenes) in simulated environmental matrices (soil/water). Accelerated aging studies at varying temperatures (e.g., 17°C vs. 21°C) can quantify emission rates and half-lives, as demonstrated for naphthalene in museum artefacts . For advanced analysis, use HRMS/MSⁿ to characterize non-target transformation products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
